3-(3-甲基-1-苯并呋喃-2-基)丙烯酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

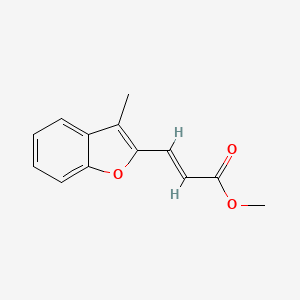

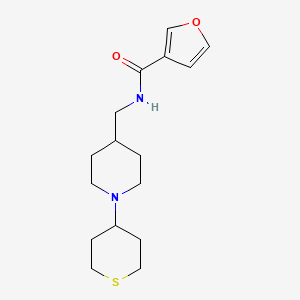

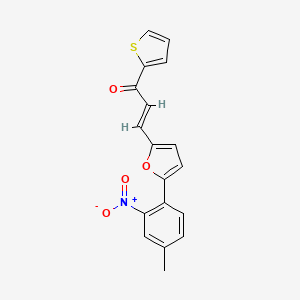

“Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate” is a benzofuran derivative . It has the molecular formula C13H12O3 and an average mass of 216.233 Da .

Synthesis Analysis

Benzofuran compounds, including “Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate”, can be synthesized through various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate” consists of a benzofuran ring attached to an acrylate group . The benzofuran ring is a heterocyclic compound having a benzene ring fused to a furan ring .Chemical Reactions Analysis

Benzofuran derivatives, including “Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate”, undergo various chemical reactions . For example, 3-Methylbenzofuran-2-carboxylic acid, a related compound, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Physical And Chemical Properties Analysis

“Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate” has the molecular formula C13H12O3 . It has an average mass of 216.233 Da and a monoisotopic mass of 216.078644 Da .科学研究应用

Anticancer Properties

Benzofuran derivatives, including Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate, have garnered attention for their potential as anticancer agents. Researchers have identified several mechanisms by which these compounds exhibit cytotoxic effects on cancer cells. For instance, compound 36 (Fig. 8) demonstrated significant cell growth inhibition across various cancer types, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Further studies are needed to elucidate the precise molecular pathways involved.

Antibacterial Activity

Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate and related benzofuran derivatives have been evaluated for their antibacterial properties. Researchers have screened these compounds against both standard and clinical bacterial strains. The results provide insights into their potential as novel antimicrobial agents .

Hypoxia-Inducible Factor (HIF-1) Inhibition

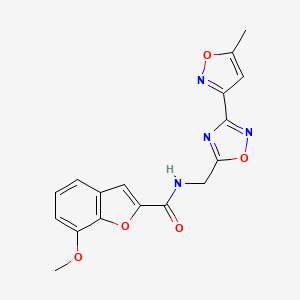

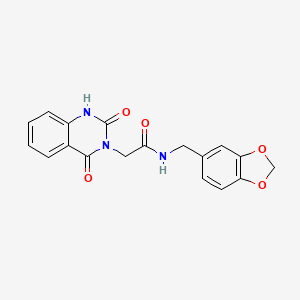

A specific benzofuran derivative, 5-[benzyl-(4-chlorophenyl)sulfonylamino]-n-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide, was designed to inhibit the HIF-1 pathway. HIF-1 is implicated in tumor protein (p53) regulation and plays a role in carcinogenesis. This compound represents a promising avenue for targeted therapy .

Synthetic Methods and Ring Construction

Recent advancements in synthetic methods have enabled the construction of complex benzofuran rings. Notably, a unique free radical cyclization cascade has been employed to synthesize difficult-to-prepare polycyclic benzofuran compounds. Additionally, proton quantum tunneling has facilitated the formation of benzofuran rings with high yield and minimal side reactions .

Natural Product Sources

Benzofuran compounds are ubiquitous in nature and are found in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources serve as inspiration for drug discovery and development .

Drug Prospects

Given their diverse pharmacological activities, benzofuran derivatives, including Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate, hold promise as potential drug candidates. Researchers continue to explore their therapeutic applications and optimize their properties for clinical use .

Natural source, bioactivity and synthesis of benzofuran derivatives New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one with Cytotoxic and Antibacterial Properties Structure–Activity Relationship of Benzofuran Derivatives with Inhibition of the Hypoxia-Inducible Factor (HIF-1) Pathway

作用机制

Target of Action

Similar compounds have been tested for their cytotoxic properties on human cancer cells .

Mode of Action

It’s worth noting that related benzofuran derivatives have shown to exhibit high cytotoxicity .

Result of Action

Related compounds have been tested for their cytotoxic properties on human cancer cells .

未来方向

Benzofuran compounds, including “Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring their potential as therapeutic drugs for various diseases .

属性

IUPAC Name |

methyl (E)-3-(3-methyl-1-benzofuran-2-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-9-10-5-3-4-6-12(10)16-11(9)7-8-13(14)15-2/h3-8H,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMBVFSLDAVEQI-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C=CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC2=CC=CC=C12)/C=C/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid](/img/structure/B2451619.png)

![[(2-Phenylethyl)carbamoyl]methyl 3,4-diethoxybenzoate](/img/structure/B2451620.png)

![[2-(4-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2451623.png)

![3-(3-Chloro-4-fluorophenoxy)-4-(3,5-dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2451632.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2451638.png)